molecular formula C19H21N3O3 B11478215 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11478215
M. Wt: 339.4 g/mol
InChI Key: CNAWHXRBDGFIQG-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups such as methoxy, methyl, and propenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylpyrazole in the presence of a base such as sodium hydroxide. This is followed by cyclization and subsequent functional group modifications to introduce the propenyl group . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in treating inflammatory diseases due to its ability to modulate specific biochemical pathways.

    Industry: It is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propenyl groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidines with different substituents. For example:

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H21N3O3/c1-6-7-14-11(2)20-18-17(12(3)21-22(18)19(14)23)13-8-9-15(24-4)16(10-13)25-5/h6,8-10,21H,1,7H2,2-5H3

InChI Key

CNAWHXRBDGFIQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC=C)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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